
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a fluorinated organic compound It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxyimino group and a chloride substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and hydroxylamine derivatives.
科学研究应用
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its diverse biological activities.
相似化合物的比较
Similar Compounds
- 2,2,2-trifluoro-N-phenylacetimidoyl chloride
- 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
- 2,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride
Uniqueness
Compared to similar compounds, 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring. This arrangement of fluorine atoms influences its reactivity, stability, and interaction with other molecules, making it distinct in its chemical behavior and applications.
属性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC 名称 |
2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-2-4(9)6(11)5(3)10/h1-2,13H |
InChI 键 |
HIBXJIXVFMBFCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=NO)Cl)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



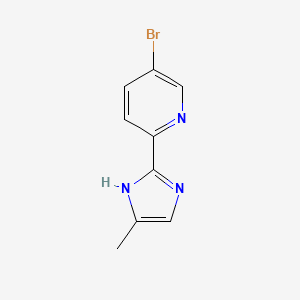
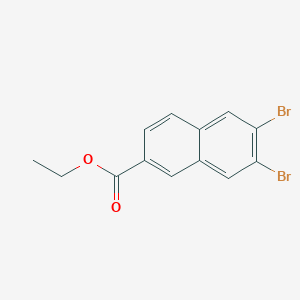
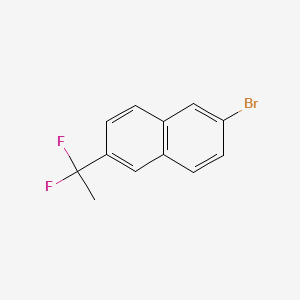
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
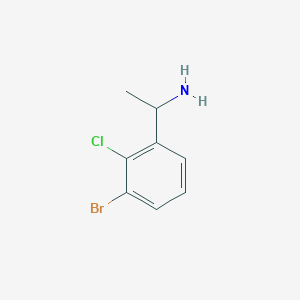
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
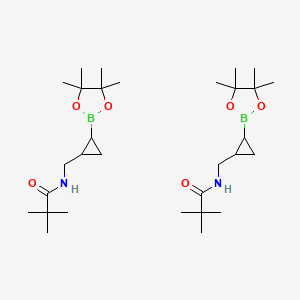
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
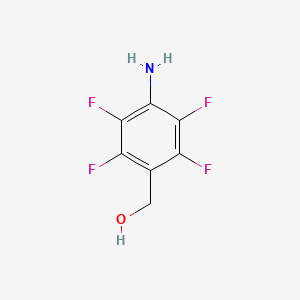

![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
